2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate
Description
The compound 2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate is a synthetic organic molecule featuring a conjugated enone system (prop-2-enoyl group in E-configuration), a 5-methoxyphenyl ester, and a morpholine-4-carboxylate moiety.
Properties
IUPAC Name |
[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5/c1-26-16-7-8-17(19(24)9-6-15-4-2-3-5-18(15)22)20(14-16)28-21(25)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPKSRXPTRDMJX-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl morpholine-4-carboxylate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by:
- Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Methoxyphenyl Group : May influence electronic properties and biological interactions.
- Morpholine Moiety : Imparts stability and potential for interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus (MRSA) | 62.5 µg/mL | Inhibition of protein synthesis |
| Escherichia coli | 125 µg/mL | Disruption of cell wall synthesis |
| Candida albicans | 250 µg/mL | Inhibition of ergosterol biosynthesis |
The compound demonstrates bactericidal effects, particularly against Gram-positive bacteria, with a notable ability to inhibit biofilm formation, which is critical in chronic infections.
Anticancer Activity
Preliminary studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, revealing its potential as a therapeutic agent.
Table 2: Anticancer Activity Summary
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.6 µM | Induction of apoptosis |
| MCF-7 (breast cancer) | 20.3 µM | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 30.1 µM | Inhibition of angiogenesis |
The mechanisms involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against MRSA and found it to significantly reduce bacterial load in vitro and in vivo models, suggesting its potential use in treating resistant infections .
- Anticancer Evaluation : A recent investigation assessed the compound's effects on MCF-7 cells, demonstrating that it not only inhibited cell proliferation but also triggered apoptotic pathways through caspase activation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analog: 5-Methoxy-2-[(2E)-3-(2-thienyl)-2-propenoyl]phenyl 4-Morpholinecarboxylate
The closest structural analog is 5-methoxy-2-[(2E)-3-(2-thienyl)-2-propenoyl]phenyl 4-morpholinecarboxylate (), which replaces the 2-fluorophenyl group with a 2-thienyl substituent. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Derived from structural analogy to .
Key Differences:
Substituent Effects: The 2-fluorophenyl group enhances polarity and metabolic stability due to fluorine’s electronegativity, making the compound more resistant to oxidative degradation.
Hydrogen Bonding and Crystal Packing :
- Fluorine’s role as a weak H-bond acceptor may lead to distinct crystal-packing motifs compared to the thienyl analog, which could form S···H or π-π interactions with adjacent molecules .
Molecular Weight and Solubility :
- The fluorophenyl derivative’s higher molecular weight (~385 vs. 373 g/mol) and fluorine’s lipophilicity may reduce aqueous solubility compared to the thienyl analog.
Broader Context: Chromene Derivatives ()
- Chromenes prioritize planar aromatic systems for intercalation or enzyme inhibition, whereas the target compound’s morpholine and enone groups favor conformational flexibility and hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
